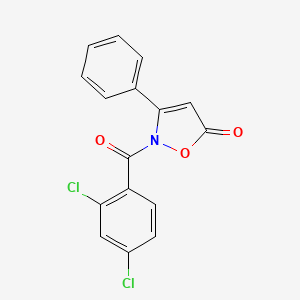

2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one

Descripción

This heterocyclic compound features a 2,5-dihydro-1,2-oxazol-5-one core substituted with a 2,4-dichlorobenzoyl group at position 2 and a phenyl group at position 2. Its molecular formula is C₁₆H₁₀Cl₂NO₃, and it is a derivative of isoxazolone, a class of compounds known for diverse biological activities, including roles as enzyme inhibitors and agrochemical intermediates. The 2,4-dichlorobenzoyl moiety enhances lipophilicity and stability, which may influence binding to biological targets .

Propiedades

IUPAC Name |

2-(2,4-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-11-6-7-12(13(18)8-11)16(21)19-14(9-15(20)22-19)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLRBOFJNIVBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-phenyl-5(2H)-isoxazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazolones with different functional groups.

Aplicaciones Científicas De Investigación

2-(2,4-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Pyrazoxyfen (CAS: 71561-11-0)

- Structure: Contains a pyrazole ring substituted with a 2,4-dichlorobenzoyl group and a phenoxyacetophenone moiety.

- Key Differences: Core heterocycle: Pyrazole (5-membered, two adjacent nitrogen atoms) vs. oxazolone (5-membered, one oxygen and one nitrogen atom). Functional groups: Pyrazoxyfen includes a phenoxyacetophenone side chain absent in the target compound.

- Applications : Pyrazoxyfen is a herbicide targeting broadleaf weeds, whereas the biological activity of the target oxazolone derivative remains less documented but may involve enzyme inhibition due to structural similarities .

4-[(6-Bromo-2-hydroxynaphthalen-1-yl)methyl]-3-(4-methylphenyl)-2,5-dihydro-1,2-oxazol-5-one

- Structure : Shares the oxazolone core but substitutes the 2,4-dichlorobenzoyl group with a brominated naphthylmethyl group.

- Key Differences :

- Synthesis : Both compounds are synthesized via condensation reactions, but purification methods differ (e.g., medium-pressure chromatography for the brominated derivative) .

Econazole (CAS: 27220-47-9)

- Structure : Imidazole antifungal agent with a 2,4-dichlorophenyl group.

- Key Differences: Core heterocycle: Imidazole (5-membered, two non-adjacent nitrogen atoms) vs. oxazolone. Bioactivity: Econazole inhibits fungal lanosterol 14α-demethylase, while the target compound’s mechanism is unexplored.

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis requires precise control of substituent positioning to avoid byproducts, similar to pyrazoxyfen’s multi-step synthesis .

- Tautomerism : Unlike the brominated oxazolone derivative, the target compound’s tautomeric equilibrium (if any) remains unstudied but could influence reactivity .

Actividad Biológica

2-(2,4-Dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one, commonly referred to as a derivative of dihydrooxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests that it may possess significant pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one is with a molar mass of 334.15 g/mol. Its structure includes a dichlorobenzoyl group and a phenyl group attached to a dihydrooxazole ring, which contributes to its biological properties .

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives have been well-documented. Compounds similar to 2-(2,4-dichlorobenzoyl)-3-phenyl have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For example, studies indicate that certain oxazole derivatives can reduce levels of TNF-alpha and IL-6 in macrophage cultures . Such findings suggest that our compound may also exhibit similar anti-inflammatory effects.

Table 2: Anti-inflammatory Effects of Oxazole Derivatives

| Compound Name | Inflammatory Marker | Effect |

|---|---|---|

| Oxazole derivative A | TNF-alpha | Decreased |

| Oxazole derivative B | IL-6 | Decreased |

| 2-(2,4-Dichlorobenzoyl)-3-phenyl | Not directly tested | N/A |

Case Studies

A study conducted on a series of oxazole derivatives revealed their potential as multi-target agents against cancer and inflammation. These derivatives were assessed for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . Although direct data on our compound is sparse, the structural similarities suggest potential efficacy in similar pathways.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 2-(2,4-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one remains limited, related compounds have shown favorable metabolic profiles. For instance, some derivatives exhibited high stability in human liver microsomes with minimal inhibition of cytochrome P450 enzymes (CYPs), indicating low potential for drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.